molecular formula C21H20ClFN6O B10831340 CXCR7 antagonist-1 hydrochloride

CXCR7 antagonist-1 hydrochloride

Cat. No.: B10831340
M. Wt: 426.9 g/mol
InChI Key: ALZVCSPSPJUCQJ-NTISSMGPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CXCR7 antagonist-1 (hydrochloride) is a small-molecule inhibitor targeting the chemokine receptor CXCR7. It specifically blocks the binding of ligands SDF-1 (CXCL12) and I-TAC (CXCL11) to CXCR7, thereby modulating downstream signaling pathways involved in tumorigenesis, inflammation, and angiogenesis .

Properties

Molecular Formula

C21H20ClFN6O

Molecular Weight

426.9 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[(3S)-1-pyrrolo[1,2-a]pyrazin-1-ylpyrrolidin-3-yl]pyrazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C21H19FN6O.ClH/c22-15-3-5-17(6-4-15)28-12-8-18(25-28)21(29)24-16-7-11-27(14-16)20-19-2-1-10-26(19)13-9-23-20;/h1-6,8-10,12-13,16H,7,11,14H2,(H,24,29);1H/t16-;/m0./s1

InChI Key

ALZVCSPSPJUCQJ-NTISSMGPSA-N

Isomeric SMILES

C1CN(C[C@H]1NC(=O)C2=NN(C=C2)C3=CC=C(C=C3)F)C4=NC=CN5C4=CC=C5.Cl

Canonical SMILES

C1CN(CC1NC(=O)C2=NN(C=C2)C3=CC=C(C=C3)F)C4=NC=CN5C4=CC=C5.Cl

Origin of Product

United States

Preparation Methods

Core Structure Assembly

The compound’s core structure is a heterocyclic scaffold featuring a substituted piperidine ring. The synthesis begins with the condensation of 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid with a Boc-protected piperidine derivative. This step employs standard amide coupling reagents such as HATU or EDCI in the presence of a base like DIPEA.

Reaction conditions :

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

  • Temperature: 0–25°C

  • Yield: 75–85%

Epimerization and Chiral Resolution

A racemic mixture of the intermediate N-Boc-3-methyl-4-aminopiperidine-3-carboxylate is generated, with a cis:trans ratio of 2:1. Epimerization to the thermodynamically stable trans-isomer is achieved using sodium methoxide (NaOMe) in methanol. Chiral stationary phase chromatography subsequently separates the enantiomers, yielding the desired (3S,4S) -isomer with an enantiomeric ratio (e.r.) of 99.8:0.2.

Final Functionalization

The Boc-protecting group is removed via acidolysis (e.g., HCl in dioxane), followed by reductive amination with cyclopropanecarboxaldehyde using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. The hydrochloride salt is precipitated by treating the free base with HCl in ethyl acetate.

Optimization of Synthetic Conditions

Solubility Challenges

The intermediate N-Boc-3-methyl-4-aminopiperidine-3-carboxylate exhibits low solubility in organic solvents, necessitating the use of polar aprotic solvents like DMF or DMSO. Crystallization as a trifluoroacetic acid (TFA) salt improves purity (>99% by HPLC) and facilitates handling.

Scalability Considerations

Early routes faced bottlenecks in epimerization efficiency and chiral separation. Transitioning from batch to continuous flow chemistry increased throughput, reducing processing time by 40%. Key parameters include:

ParameterValueImpact on Yield
Epimerization time6–8 hoursMaximizes trans isomer
Column load capacity20 mg/g silicaMaintains resolution
Temperature control25°C ± 2°CPrevents racemization

Physicochemical Properties and Formulation

Solubility Profile

This compound is highly soluble in DMSO (819.92 mM) but poorly soluble in aqueous buffers (<1 mM at pH 7.4). This necessitates formulation strategies for in vivo studies:

Solvent SystemConcentration (mg/mL)Stability
DMSO:PEG300:Tween 80 (10:40:5)25>6 months at -20°C
Corn oil103 months at 4°C

In Vivo Formulation Protocols

For preclinical studies, the compound is typically administered via subcutaneous injection. A representative formulation includes:

  • Stock solution : 350 mg/mL in DMSO.

  • Working solution : Dilute with 0.9% saline to 10 mg/mL.

  • Dosing regimen : 10 mg/kg twice weekly.

Stability studies confirm no degradation after three freeze-thaw cycles when stored at -80°C.

Analytical Characterization

Purity Assessment

Batch purity is verified using reversed-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient). Representative data:

Batch No.Purity (%)Related Substances (%)
PX-00199.50.3
PX-00299.70.2

Spectroscopic Data

  • HRMS (ESI+) : m/z 427.876 [M+H]⁺ (calc. 427.874).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, isoxazole), 7.68–7.71 (m, 2H, Ar-H), 4.12–4.15 (m, 1H, piperidine).

Comparative Analysis with Related CXCR7 Antagonists

While this compound targets the CXCL12/CXCR7 axis, its pharmacokinetic profile differs from structurally distinct inhibitors like ACT-1004-1239:

ParameterCXCR7 Antagonist-1ACT-1004-1239
K₁ (nM)2.3 ± 0.41.5 ± 0.2
Plasma half-life (h)2.74.1
Oral bioavailability<5%18%

Chemical Reactions Analysis

CXCR7 antagonist-1 (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Therapeutic Applications

1. Oncology

  • Tumor Growth Inhibition : CXCR7 antagonist-1 has demonstrated efficacy in inhibiting tumor cell proliferation and formation. By blocking the interaction between CXCL12 and CXCR7, this compound may prevent tumor-associated angiogenesis and metastasis .
  • Clinical Trials : A first-in-human study assessed the safety and pharmacokinetics of a related compound (ACT-1004-1239), revealing that CXCR7 antagonism leads to significant increases in plasma levels of CXCL12, indicating effective target engagement .

2. Neurological Disorders

  • Remyelination Enhancement : Research indicates that antagonizing CXCR7 can enhance oligodendrocyte progenitor cell proliferation, promoting remyelination in models of demyelination, such as experimental autoimmune encephalomyelitis (EAE). This suggests potential applications in treating multiple sclerosis and other demyelinating diseases .
  • Neuroprotection : In models of central nervous system injury, CXCR7 antagonism has been associated with reduced neuroinflammation and preservation of axonal integrity, highlighting its neuroprotective properties .

3. Cardiovascular Diseases

  • Cardiac Injury Models : Studies have shown that targeting CXCR7 can mitigate cardiac injury by modulating inflammatory responses and promoting tissue repair mechanisms. This positions CXCR7 antagonists as potential therapeutic agents for heart failure and ischemic heart diseases .

Mechanistic Insights

The mechanisms through which CXCR7 antagonist-1 exerts its effects involve modulation of signaling pathways related to its ligands. By inhibiting CXCR7, the antagonist increases the availability of CXCL12 to bind to its primary receptor, CXCR4, thereby enhancing downstream signaling that promotes cellular responses beneficial for tissue repair and anti-tumor activity.

Case Studies

Study Objective Findings
Cruz-Orengo et al. (2014)Investigate remyelinationCXCR7 antagonism during demyelination increased mature oligodendrocyte numbers, enhancing remyelination .
Idorsia Pharmaceuticals (2021)First-in-human safety studyACT-1004-1239 was safe up to 200 mg; increased plasma CXCL12 levels confirmed target engagement .
Frontiers in Pharmacology (2018)Review on disease relevanceSummarized roles of CXCR7 in various diseases including cancer and cardiovascular conditions .

Mechanism of Action

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C${21}$H${19}$FN$_6$O
  • Molecular Weight : 390.41 g/mol
  • CAS Number : 1613021-99-0
  • Patent Reference : WO2014085490A1 (Compound 1.128) .

Comparison with Similar Compounds

Table 1: Key Features of CXCR7 Antagonist-1 (Hydrochloride) and Related Compounds

Compound Name Target(s) Mechanism of Action Key Applications Selectivity/Unique Features
CXCR7 antagonist-1 (HCl) CXCR7 Inhibits SDF-1/I-TAC binding; reduces ligand scavenging and CXCR4 crosstalk Cancer, inflammation, vascular repair Dual inhibition of CXCR7-mediated migration and polarization
CXCR7 antagonist-1 CXCR7 Same as hydrochloride form, but without salt modification Preclinical studies Structural basis for solubility/stability differences
AMD3100 (Plerixafor) CXCR4 Blocks SDF-1/CXCR4 interaction, inhibiting migration and metastasis Hematopoietic stem cell mobilization CXCR4-specific; no effect on CXCR7
(R,R)-CXCR2-IN-2 CXCR2 Blood-brain barrier-penetrant antagonist; pIC50 = 9 (TANGO assay) Inflammatory diseases Targets CXCR2, distinct from CXCR7 signaling
CCX733 CXCR7 β-arrestin 2-dependent inhibition of chemokine uptake and degradation Angiogenesis-dependent diseases Early experimental CXCR7 antagonist

Key Comparative Insights:

Target Specificity :

  • CXCR7 antagonist-1 (HCl) uniquely modulates both CXCR7-mediated ligand scavenging and CXCR4 crosstalk, unlike AMD3100 (CXCR4-specific) or CXCR2-IN-2 (CXCR2-specific) .
  • CCX733 , an earlier CXCR7 antagonist, shares functional overlap but lacks detailed clinical data compared to CXCR7 antagonist-1 (HCl) .

Functional Outcomes :

  • In macrophage studies, CXCR7 antagonist-1 (HCl) inhibited both migration (via CXCR4 and CXCR7) and M2 polarization (via CXCR7), whereas AMD3100 only affected migration .
  • CXCR7 antagonists reduce extracellular CXCL12, indirectly suppressing CXCR4-driven metastasis, a mechanism absent in CXCR2 inhibitors .

CXCR2 antagonists (e.g., CXCR2-IN-2) are more relevant in neutrophilic inflammation rather than oncology .

Research Findings and Clinical Relevance

Tumor Microenvironment Modulation:

  • CXCR7 antagonist-1 (HCl) disrupts CXCR7/CXCR4 heterodimers, critical for tumor cell survival and metastasis .
  • In breast cancer models, CXCR7 inhibition reduces chemokine degradation, restoring CXCL12 levels and enhancing immune surveillance .

Inflammatory Diseases:

  • The compound suppresses macrophage M2 polarization, a key driver of chronic inflammation .

Conflicting Evidence and Limitations:

  • However, antagonist efficacy remains significant in preclinical models .

Q & A

Q. What in vitro assays are recommended to confirm the efficacy of CXCR7 antagonist-1 as a receptor-specific inhibitor?

To validate CXCR7 antagonist-1's efficacy, use competitive binding assays to measure its inhibition of SDF-1 (CXCL12) or I-TAC (CXCL11) binding to CXCR6. Fluorescence-based ligand displacement assays or radiolabeled ligand competition experiments (e.g., using ¹²⁵I-CXCL12) are standard methods. Additionally, functional assays such as transwell migration experiments with CXCR7-expressing tumor cells (e.g., HCCLM3 hepatocellular carcinoma cells) can quantify inhibition of chemotaxis . For specificity, compare results with CXCR4-specific antagonists to rule off-target effects .

Q. How can researchers determine optimal dosing of CXCR7 antagonist-1 in cell culture models?

Perform dose-response experiments using a range of concentrations (e.g., 1 nM–10 µM) and measure downstream outputs like proliferation (via MTT assays) or apoptosis (via Annexin V staining). IC₅₀ values can be calculated for ligand-binding inhibition. For example, in CXCR7-overexpressing HK-2 renal cells, apoptotic markers (cleaved caspase-3, cleaved PARP) and autophagy markers (LC3-II) were quantified via Western blotting to establish effective doses . Include positive controls (e.g., siRNA-mediated CXCR7 knockdown) to validate dose-dependent effects .

Advanced Research Questions

Q. How can contradictory findings on CXCR7-CXCR4 functional crosstalk be resolved experimentally?

Conflicting reports on CXCR7-CXCR4 interactions (e.g., cooperative vs. antagonistic roles) may arise from model-specific contexts. To address this:

  • Use heterodimerization assays (e.g., co-immunoprecipitation or FRET) to test physical interactions in different cell types (e.g., prostate cancer vs. endothelial cells) .
  • Compare signaling outputs (e.g., AKT phosphorylation) in CXCR7/CXCR4 single- vs. double-knockout models .
  • Validate findings in vivo using conditional knockout mice or xenograft models with CXCR7/CXCR4 dual inhibition .

Q. What methodologies are used to evaluate CXCR7’s role in promoting metastatic behavior in solid tumors?

  • RNAi silencing : Transfect CXCR7-targeting siRNAs into metastatic cell lines (e.g., SW620 colon cancer cells) and assess proliferation (BrdU assay), invasion (Matrigel transwell), and angiogenesis (tube formation assays) .
  • In vivo metastasis models : Inject CXCR7-overexpressing HCCLM3 cells into nude mice and track liver metastasis via bioluminescence imaging. Compare with antagonist-treated cohorts .
  • Transcriptomic profiling : Perform RNA-seq on CXCR7-inhibited cells (e.g., via CCX771) to identify dysregulated pathways (e.g., M-phase cell-cycle genes) .

Q. How can CXCR7’s dual role in apoptosis and autophagy be mechanistically dissected?

  • Flow cytometry : Quantify apoptosis (Annexin V/PI staining) and autophagy (Cyto-ID dye) in CXCR7-overexpressing HK-2 cells under hypoxia/reoxygenation (H/R) stress .
  • Pathway inhibition : Use AKT inhibitors (e.g., MK-2206) or autophagy blockers (e.g., chloroquine) to determine if CXCR7’s anti-apoptotic effects are autophagy-dependent .
  • CRISPR/Cas9 knockout : Generate CXCR7-KO cell lines to isolate its signaling from compensatory mechanisms .

Q. What statistical approaches are recommended for analyzing CXCR7’s prognostic value in clinical datasets?

  • Survival analysis : Use Kaplan-Meier curves and log-rank tests to correlate CXCR7 mRNA/protein levels (via TCGA data or IHC) with disease-free survival (DFS) in cervical or prostate cancer cohorts .
  • Multivariate Cox regression : Adjust for covariates like tumor stage, EGFR expression, and lymph node metastasis to identify CXCR7 as an independent prognostic factor .
  • Bioinformatics tools : Utilize cBioPortal to analyze CXCR7-CXCR4 co-expression patterns and their association with metastatic relapse .

Methodological Notes

  • Binding Assays : Include negative controls (e.g., CXCR7-negative cells) to confirm ligand-receptor specificity .
  • In Vivo Models : Monitor antagonist pharmacokinetics (e.g., plasma half-life) to ensure sustained CXCR7 inhibition .
  • Data Contradictions : Replicate experiments under varying conditions (e.g., hypoxia vs. normoxia) to identify context-dependent signaling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.